molecular formula C11H11N3O5S2 B5072183 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-sulfamoylphenyl)acetamide

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-sulfamoylphenyl)acetamide

Numéro de catalogue: B5072183
Poids moléculaire: 329.4 g/mol
Clé InChI: YDGQDNNJUOSWLJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure and Synthesis
The compound 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-sulfamoylphenyl)acetamide (hereafter referred to as the target compound) features a thiazolidine-2,4-dione core linked to a sulfamoylphenyl group via an acetamide bridge. Its synthesis involves condensation of thiazolidine-2,4-dione derivatives with 2-chloro-N-(4-sulfamoylphenyl)acetamide under optimized conditions, yielding crystalline products characterized by NMR and mass spectrometry .

Notably, it exhibits excellent selectivity toward tumor cells over normal cells in low-down Minnow toxicity assays .

Propriétés

IUPAC Name

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O5S2/c12-21(18,19)7-3-1-6(2-4-7)13-9(15)5-8-10(16)14-11(17)20-8/h1-4,8H,5H2,(H,13,15)(H2,12,18,19)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGQDNNJUOSWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=O)S2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Comparison of Thiazolidine-2,4-dione Derivatives
Compound Name / Substituent(s) Biological Activity (IC₅₀ or Selectivity) Key Findings Reference
Target Compound Selective tumor cell toxicity Low toxicity in normal cells; VEGFR-2 inhibition and PPARγ agonism
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide IC₅₀: 15.28 mg/mL (MCF-7), 12.7 mg/mL (A549) Higher cytotoxicity vs. MCF-7 and A549 cells compared to earlier derivatives
2-[5-(3,4-Dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide Not explicitly reported Substituent variation enhances binding to carbonic anhydrase isoforms
2-[(5Z)-5-(4-Ethylbenzylidene)-2,4-dioxothiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide Selective CA inhibition Tail length influences interaction with CA active site, improving selectivity
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide Unspecified anticancer activity Sulfonyl group modifies electronic properties and binding affinity

Structure-Activity Relationships (SAR)

  • Substituent Effects :
    • The benzylidene group at the 5-position of the thiazolidine ring (e.g., 3,4-dimethoxy or 4-ethyl substitution) enhances binding to enzymatic targets like carbonic anhydrase (CA) isoforms by optimizing hydrophobic interactions .
    • Sulfamoylphenyl tail : Critical for anchoring the molecule to zinc-binding sites in CA inhibitors, as shown in crystallographic studies .
    • Heterocyclic Modifications : Derivatives with 1,3,4-thiadiazole or pyridine moieties (e.g., compound in Table 1, row 2) exhibit improved cytotoxicity, likely due to enhanced π-π stacking with cellular receptors .

Selectivity and Toxicity Profiles

  • The target compound’s selectivity for tumor cells over normal cells surpasses that of sorafenib, a known kinase inhibitor, in toxicity assays .
  • In contrast, analogues with bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) show higher potency but may compromise selectivity due to increased non-specific interactions .

Tautomerism and Stability

Unlike some thiazolidine-2,4-dione derivatives (e.g., 3c-I/3c-A in ), which exist as tautomeric mixtures, the target compound’s stability is attributed to its rigid sulfamoylphenyl-acetamide linkage, minimizing tautomerization-related variability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.